2-(Azetidin-1-yl)-5-bromopyridine-3-carbonitrile
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Overview
Description
2-(Azetidin-1-yl)-5-bromopyridine-3-carbonitrile is a heterocyclic compound that features both azetidine and pyridine rings. The presence of these rings makes it a valuable compound in organic synthesis and medicinal chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-5-bromopyridine-3-carbonitrile typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the use of aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as THF (tetrahydrofuran) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)-5-bromopyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring.
Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be used to attach various substituents to the pyridine ring.
Common Reagents and Conditions
Bases: DBU, sodium hydroxide
Solvents: THF, ethanol
Catalysts: Palladium catalysts for coupling reactions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for use in medicinal chemistry and materials science.
Scientific Research Applications
2-(Azetidin-1-yl)-5-bromopyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)-5-bromopyridine-3-carbonitrile involves its interaction with various molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromopyridine moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone Derivatives: These compounds share the azetidine ring and are known for their antimicrobial properties.
Pyridine Derivatives: Compounds like 2-bromopyridine and 3-cyanopyridine share structural similarities and are used in various chemical syntheses.
Uniqueness
2-(Azetidin-1-yl)-5-bromopyridine-3-carbonitrile is unique due to the combination of the azetidine and pyridine rings, which confer distinct electronic properties and reactivity. This makes it a versatile compound in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-(azetidin-1-yl)-5-bromopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-8-4-7(5-11)9(12-6-8)13-2-1-3-13/h4,6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURBKFDERXXZQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=C(C=C(C=N2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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